molecular formula C18H20ClN3O3S B12159297 Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B12159297
M. Wt: 393.9 g/mol
InChI Key: MLYAQHJVAOQZMY-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through cyclization reactions involving 1,2-diamines and sulfonium salts.

    Final Coupling: The final step involves coupling the thiazole and piperazine derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is unique due to its specific combination of a thiazole ring, a piperazine ring, and a chlorophenyl group, which may confer distinct biological activities and pharmacological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

ethyl 4-[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H20ClN3O3S/c1-2-25-18(24)22-9-7-21(8-10-22)16(23)11-13-12-26-17(20-13)14-5-3-4-6-15(14)19/h3-6,12H,2,7-11H2,1H3

InChI Key

MLYAQHJVAOQZMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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